molecular formula C21H16F4N8O B12424097 JH-Xvii-10

JH-Xvii-10

Cat. No.: B12424097
M. Wt: 472.4 g/mol
InChI Key: QHNUGYKJRLWWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JH-Xvii-10 is a selective, orally active, and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It exhibits significant antitumor effects, particularly in squamous cell carcinoma of the neck cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for JH-Xvii-10 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure purity and efficacy .

Scientific Research Applications

JH-Xvii-10 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JH-Xvii-10

This compound is unique due to its enhanced stability and selectivity, achieved through the strategic introduction of fluorine. This modification makes it more resistant to metabolic degradation and increases its efficacy as a therapeutic agent .

Properties

Molecular Formula

C21H16F4N8O

Molecular Weight

472.4 g/mol

IUPAC Name

21-fluoro-10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile

InChI

InChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28)

InChI Key

QHNUGYKJRLWWTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F

Origin of Product

United States

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